ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound that contains a pyrazole ring substituted with carbamoyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The nitro group can be introduced through nitration reactions, while the carbamoyl group can be added via carbamoylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize waste. Common industrial practices include the use of automated reactors and purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl (4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but different substitution pattern.
Ethyl (3-amino-4-nitro-1H-pyrazol-1-yl)acetate: Contains an amino group instead of a carbamoyl group.
Ethyl (3-carbamoyl-4-amino-1H-pyrazol-1-yl)acetate: Contains both carbamoyl and amino groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl (3-carbamoyl-4-nitro-1H-pyrazol-1-yl)acetate is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H10N4O5, with a molecular weight of approximately 242.19 g/mol. Its structure incorporates a nitro group and a carbamoyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H10N4O5 |
Molecular Weight | 242.19 g/mol |
CAS Number | 2379944-86-0 |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that several synthesized pyrazole carboxamides demonstrated notable antifungal activity against various pathogens, suggesting that similar compounds may exhibit comparable effects .
Antitumor Activity
Pyrazole derivatives have been reported to possess antitumor activities by inhibiting key enzymes involved in cancer progression. For instance, compounds related to this compound have shown inhibitory effects against BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial targets in cancer therapy . The mechanism involves the disruption of cellular signaling pathways that promote tumor growth.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. For instance, certain derivatives were tested in carrageenan-induced rat paw edema models, demonstrating significant anti-inflammatory effects comparable to standard treatments like ibuprofen . This suggests that this compound could also possess similar therapeutic benefits.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the nitro and carbamoyl groups appears to enhance its interaction with biological macromolecules, increasing its pharmacological efficacy. Comparative studies with related compounds have shown that modifications in these functional groups can significantly alter the compound's activity profile .
Case Studies
Several case studies provide insights into the biological activity of pyrazole derivatives:
- Antifungal Study : A series of pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against various fungi. One compound exhibited over 70% inhibition at low concentrations, indicating strong antifungal properties .
- Antitumor Evaluation : In vitro studies on chloroquine-pyrazole analogs showed significant activity against Plasmodium falciparum, a malaria-causing parasite. These findings suggest a potential application in antimalarial drug development .
- Anti-inflammatory Testing : Compounds were tested in vivo for their anti-inflammatory effects using models of induced edema. Several derivatives showed comparable efficacy to established anti-inflammatory drugs .
Properties
Molecular Formula |
C8H10N4O5 |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
ethyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)acetate |
InChI |
InChI=1S/C8H10N4O5/c1-2-17-6(13)4-11-3-5(12(15)16)7(10-11)8(9)14/h3H,2,4H2,1H3,(H2,9,14) |
InChI Key |
DSRDDABPVKFLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.